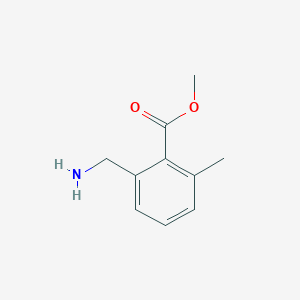
Methyl 2-(aminomethyl)-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(aminomethyl)-6-methylbenzoate is an organic compound with a complex structure that includes both an ester and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(aminomethyl)-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-6-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reductive amination of 2-formyl-6-methylbenzoic acid with methylamine, followed by esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of catalysts such as titanium-based catalysts in aqueous media has been reported to be effective for the synthesis of various amino acid methyl esters .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(aminomethyl)-6-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Aplicaciones Científicas De Investigación
Methyl 2-(aminomethyl)-6-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Methyl 2-(aminomethyl)-6-methylbenzoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(aminomethyl)benzoate
- Methyl 4-(aminomethyl)benzoate
- Methyl 2-(aminomethyl)-4-methylbenzoate
Uniqueness
Methyl 2-(aminomethyl)-6-methylbenzoate is unique due to the specific positioning of the methyl and aminomethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)-6-methylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-8(6-11)9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 |
Clave InChI |
WPOIBUZJQPNXSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


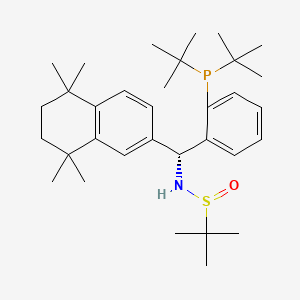
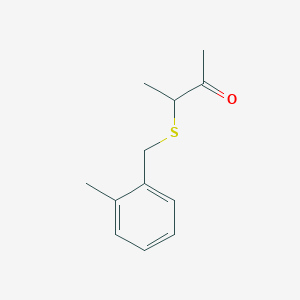
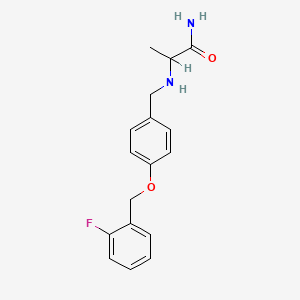
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
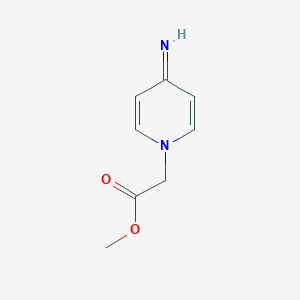
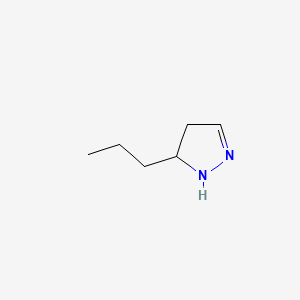
![7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13651732.png)
![(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)


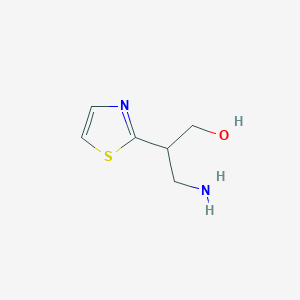
![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)

![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)
